[(R)-1-(2-Amino-ethyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester
Description
This compound is a chiral piperidine derivative featuring a tert-butyl carbamate protecting group and a 2-aminoethyl substituent. Its stereochemistry at the piperidine ring (R-configuration) and functional groups make it a critical intermediate in pharmaceutical synthesis, particularly for kinase inhibitors and neuroactive agents . The tert-butyl carbamate group enhances stability during synthetic processes, while the aminoethyl side chain facilitates further derivatization.
Properties
IUPAC Name |
tert-butyl N-[(3R)-1-(2-aminoethyl)piperidin-3-yl]-N-methylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27N3O2/c1-13(2,3)18-12(17)15(4)11-6-5-8-16(10-11)9-7-14/h11H,5-10,14H2,1-4H3/t11-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVGVNEVPPUPTGE-LLVKDONJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CCCN(C1)CCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)[C@@H]1CCCN(C1)CCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [®-1-(2-Amino-ethyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,5-diaminopentane.
Introduction of the Aminoethyl Group: The aminoethyl group can be introduced via a nucleophilic substitution reaction using ethylenediamine.
Formation of the Carbamic Acid Ester: The final step involves the reaction of the piperidine derivative with tert-butyl chloroformate to form the carbamic acid tert-butyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[®-1-(2-Amino-ethyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles such as alkyl halides, acyl chlorides, and amines under appropriate reaction conditions.
Major Products Formed
Oxidation: Oxidized derivatives such as N-oxides.
Reduction: Reduced derivatives such as secondary amines.
Substitution: Substituted piperidine derivatives with different functional groups.
Scientific Research Applications
[®-1-(2-Amino-ethyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Employed in the study of biological processes and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of [®-1-(2-Amino-ethyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the study.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The following table summarizes structural and physicochemical properties of the target compound and its analogs:
Key Observations:
Backbone Variations: The target compound uses a piperidine ring, whereas analogs may employ pyrrolidine (e.g., 1401666-89-4) , altering ring strain and conformational flexibility. Substituents on the amino group vary: 2-aminoethyl (target) vs.
Functional Group Impact :
- The tert-butyl carbamate group is conserved in most analogs, ensuring synthetic stability. However, 1401666-89-4 replaces the methyl carbamate with an ethyl carbamate , slightly increasing hydrophobicity .
- Complex analogs like 877399-51-4 integrate heterocyclic cores (pyrazole-pyridine) and halogenated aryl groups, enhancing target specificity in drug discovery .
Physicochemical Properties
- Density and Boiling Point :
- Acidity :
Research and Application Insights
- Pharmaceutical Relevance: The target compound’s aminoethyl group is advantageous for conjugating fluorophores or bioactive moieties in prodrug design. Analogs like 877399-51-4 demonstrate the utility of tert-butyl carbamate-protected piperidines in kinase inhibitors, leveraging their solubility and metabolic stability .
Biological Activity
[(R)-1-(2-Amino-ethyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester is a synthetic organic compound belonging to the class of carbamate derivatives. Its structure includes a piperidine ring, an aminoethyl side chain, and a tert-butyl ester functional group, which contribute to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, synthesis methods, and comparative analysis with related compounds.
Chemical Structure and Properties
The molecular formula of this compound is C13H25N3O3, with a molecular weight of 271.36 g/mol. The presence of a chiral center in the piperidine moiety indicates potential applications in asymmetric synthesis and pharmacology.
Biological Activity
The biological activity of this compound has been investigated in various contexts:
1. Pharmacological Properties
Research indicates that this compound exhibits significant pharmacological properties, including:
- Anticancer Activity : Studies have shown that derivatives of piperidine can induce apoptosis in cancer cells. For instance, compounds similar to this compound have demonstrated cytotoxicity against various cancer cell lines, suggesting potential for cancer therapy .
- Cholinesterase Inhibition : Some studies highlight its role as an inhibitor of cholinesterases, which are crucial in neurotransmission and could be beneficial in treating neurodegenerative diseases like Alzheimer’s .
The mechanism by which this compound exerts its biological effects may involve interaction with specific receptors or enzymes:
- Muscarinic Acetylcholine Receptors : Activation of these receptors has been linked to cell proliferation and resistance to apoptosis in colorectal cancer .
- Multi-targeted Approaches : Research suggests that compounds with similar structures can target multiple pathways involved in disease progression, enhancing their therapeutic efficacy .
Comparative Analysis
To better understand the unique biological activity of this compound, a comparison with structurally related compounds is essential. The following table summarizes key features:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 1-(2-Aminoethyl)piperidine | Lacks carbamate functionality | Neuroactive | Simpler structure |
| N-(tert-butoxycarbonyl)glycine | Contains carbamate group | Amino acid derivative | Different bioactivity profile |
| 4-(Aminomethyl)piperidine | Similar piperidine ring | Potential analgesic effects | Different functional groups |
This comparison highlights the distinct combination of functional groups in this compound that may confer unique biological properties.
Case Studies and Research Findings
Several studies have investigated the biological effects of similar piperidine derivatives:
- Cancer Therapy : A study reported enhanced cytotoxicity and apoptosis induction in FaDu hypopharyngeal tumor cells when treated with piperidine derivatives compared to standard treatments like bleomycin .
- Neurodegenerative Disease Treatment : Research indicated that certain piperidine-based compounds could inhibit cholinesterases effectively, suggesting their potential use in Alzheimer’s disease management .
Q & A
Q. Basic
- Storage : Store at 2–8°C in a tightly sealed container under inert gas (e.g., argon) to prevent hydrolysis of the Boc group. Avoid exposure to moisture and light .
- Incompatibilities : Strong oxidizing agents (e.g., peroxides) may degrade the compound. Use glass or chemically resistant containers instead of reactive metals .
What analytical techniques are critical for confirming stereochemical purity?
Q. Advanced
- Chiral HPLC : To resolve enantiomers and quantify enantiomeric excess (ee) .
- NMR Spectroscopy : Key diagnostic signals include splitting patterns of piperidine protons (e.g., δ 3.0–3.5 ppm for axial/equatorial protons) and tert-butyl group singlet (δ 1.4–1.6 ppm) .
- Polarimetry : Measure optical rotation to confirm retention of the (R)-configuration during synthesis .
How can researchers address contradictions in reported synthetic yields or byproduct formation?
Q. Advanced
- Optimize Reaction Conditions : Adjust temperature (e.g., 40–100°C vs. room temperature) or solvent polarity (DMF vs. THF) to minimize side reactions like over-alkylation .
- Byproduct Analysis : Use LC-MS to identify impurities (e.g., de-Boc products or dimerization artifacts). For example, triphenylphosphine-mediated azide reductions can yield undesired phosphine oxides .
- Scale-Up Considerations : Pilot small-scale reactions with controlled reagent stoichiometry (e.g., 1.2 equivalents of Boc₂O) to improve reproducibility .
What safety precautions are necessary when working with this compound?
Q. Basic
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation .
- First Aid : In case of skin contact, wash with soap and water; for eye exposure, rinse with saline for 15 minutes. Consult a physician immediately .
What are the potential decomposition pathways under varying pH or temperature?
Q. Advanced
- Acidic Conditions : The Boc group hydrolyzes to release CO₂ and tert-butanol, yielding the free amine. Monitor via TLC (disappearance of the Boc-protected spot at Rf ~0.5) .
- Thermal Stability : Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) can predict degradation. Use DSC (Differential Scanning Calorimetry) to identify melting point shifts indicative of decomposition .
How is the tert-butyl carbamate group utilized in protecting amine functionalities?
Basic
The Boc group acts as a temporary protective moiety:
- Advantages : Stable under basic and nucleophilic conditions but cleaved under acidic conditions (e.g., HCl/dioxane) .
- Application : Enables selective modification of secondary functional groups (e.g., alkylation of the piperidine nitrogen) without disturbing the primary amine .
What strategies optimize the removal of the Boc group without affecting other functional groups?
Q. Advanced
- Mild Acidolysis : Use 4M HCl in dioxane (1–2 hours, 0°C to RT) to cleave Boc while preserving acid-labile groups like esters .
- Alternative Methods : TFA (trifluoroacetic acid) in dichloromethane (20–50% v/v) for faster deprotection. Neutralize with aqueous NaHCO₃ post-reaction .
- Monitoring : Track deprotection progress via IR spectroscopy (disappearance of the Boc carbonyl peak at ~1680 cm⁻¹) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
